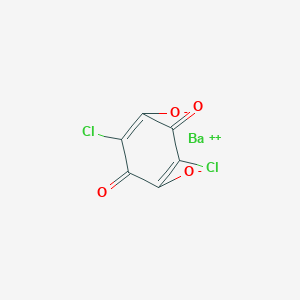
chromium(3+);disulfate;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
chromium(3+);disulfate;hexahydrate is an inorganic compound with the chemical formula Cr₂(SO₄)₃·6H₂O. It is a violet solid that readily dissolves in water to form the metal aquo complex [Cr(H₂O)₆]³⁺. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(III) sulfate can be synthesized through the reaction of chromium(III) oxide (Cr₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form: [ \text{Cr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, chromium(III) sulfate is often produced as a byproduct of chromate oxidations of various organic compounds. For example, the production of anthraquinone and quinone involves the treatment of anthracene and phenol with chromic acid, resulting in chromium(III) oxide byproduct, which is then extracted into sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(III) sulfate undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl).
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc (Zn) in acidic conditions.
Substitution: Ligand exchange reactions can occur, where water molecules in the [Cr(H₂O)₆]³⁺ complex are replaced by other ligands such as chloride (Cl⁻) or sulfate (SO₄²⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Substitution: Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) in aqueous solutions.
Major Products
Oxidation: Chromium(VI) compounds such as chromate (CrO₄²⁻).
Reduction: Chromium(II) compounds such as chromium(II) sulfate (CrSO₄).
Substitution: Complexes like [CrCl₆]³⁻ or [Cr(SO₄)₆]³⁻.
Aplicaciones Científicas De Investigación
chromium(3+);disulfate;hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its role in glucose metabolism and potential use in treating diabetes.
Medicine: Studied for its potential therapeutic effects and toxicity.
Industry: Utilized in the tanning of leather, as a mordant in dyeing, and in the production of chrome alum.
Mecanismo De Acción
The mechanism of action of chromium(III) sulfate involves its interaction with biological molecules and cellular pathways. Chromium(III) ions can bind to proteins and enzymes, influencing their activity. In glucose metabolism, chromium(III) enhances the action of insulin by facilitating the binding of insulin to its receptor, thereby improving glucose uptake by cells .
Comparación Con Compuestos Similares
Chromium(III) sulfate can be compared with other chromium compounds such as:
Chromium(III) chloride (CrCl₃): Similar in terms of chromium oxidation state but differs in its chloride ligands.
Chromium(III) nitrate (Cr(NO₃)₃): Contains nitrate ligands and is more soluble in water compared to chromium(III) sulfate.
Chromium(III) acetate (Cr(C₂H₃O₂)₃): Contains acetate ligands and is used in different industrial applications.
Chromium(III) sulfate is unique due to its sulfate ligands, which confer specific solubility and reactivity properties, making it particularly useful in tanning and dyeing processes .
Propiedades
Número CAS |
15005-90-0 |
|---|---|
Fórmula molecular |
Cr3H12O14S2+5 |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
chromium(3+);disulfate;hexahydrate |
InChI |
InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |
Clave InChI |
GEXKWFJSXLCCEG-UHFFFAOYSA-J |
SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
SMILES canónico |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Sinónimos |
CHROMIC SULFATE HEXAHYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


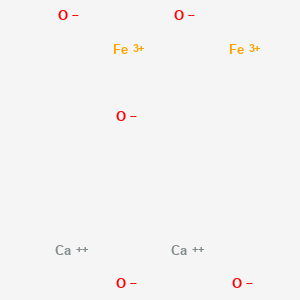

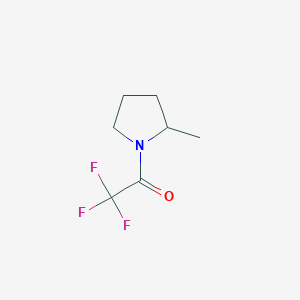


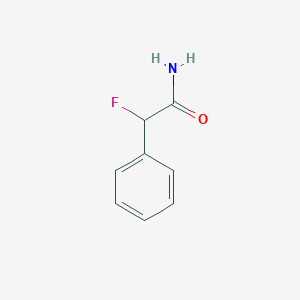
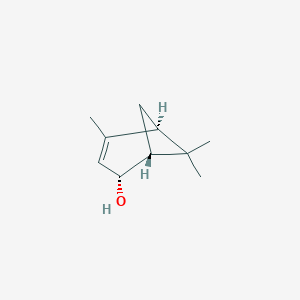
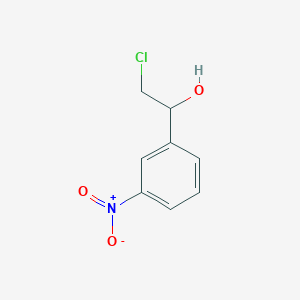
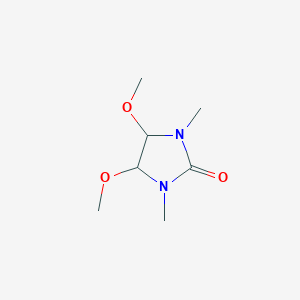
![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

